molecular formula C7H5F3N2O B1409252 2-Amino-4-(trifluoromethyl)nicotinaldehyde CAS No. 1227582-11-7

2-Amino-4-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1409252
CAS No.: 1227582-11-7
M. Wt: 190.12 g/mol
InChI Key: DZJLHULPSXPKRN-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)nicotinaldehyde is a biochemical research reagent that serves as a versatile building block in medicinal chemistry and agrochemical development. This compound features a pyridine ring substituted with an electron-withdrawing trifluoromethyl group, an amino group, and an aldehyde functional group. This unique combination allows it to be a key intermediate in the synthesis of more complex molecules. The incorporation of the trifluoromethyl group is a well-established strategy in lead optimization, as it can significantly influence a compound's biological activity, metabolic stability, lipophilicity, and cell membrane permeability . The aldehyde moiety provides a reactive handle for further chemical transformations, making this compound a valuable precursor for creating libraries of compounds for high-throughput screening. While specific biological data for this exact compound may not be widely published, its core structure is closely related to trifluoromethylpyridine (TFMP) derivatives, which are prominent in over 20 launched agrochemicals and several approved pharmaceuticals . Researchers can leverage this chemical to develop novel substances for life science research , particularly in designing potential enzyme inhibitors or receptor modulators where the aldehyde group can form covalent bonds with target proteins. Note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-2-12-6(11)4(5)3-13/h1-3H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJLHULPSXPKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219731
Record name 2-Amino-4-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227582-11-7
Record name 2-Amino-4-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227582-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethyl)nicotinaldehyde typically involves the introduction of the trifluoromethyl group and the amino group onto the nicotinaldehyde backbone. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production of 2-Amino-4-(trifluoromethyl)nicotinaldehyde may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The process typically includes steps such as purification through recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be performed using alkyl halides.

Major Products Formed

    Oxidation: 2-Amino-4-(trifluoromethyl)nicotinic acid.

    Reduction: 2-Amino-4-(trifluoromethyl)nicotinalcohol.

    Substitution: Various acylated or alkylated derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-Amino-4-(trifluoromethyl)nicotinaldehyde serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the lipophilicity of the compound, making it an attractive candidate for synthesizing various heterocyclic compounds. This property is particularly beneficial in developing pharmaceuticals and agrochemicals.

Reactivity and Functionalization
The compound can undergo several chemical reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: It can be reduced to primary alcohols using reducing agents like sodium borohydride.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

Biological Applications

Biochemical Probes
Research has indicated that 2-Amino-4-(trifluoromethyl)nicotinaldehyde can act as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to form covalent bonds with nucleophilic residues in proteins may modulate their activity, making it useful for investigating biological mechanisms.

Therapeutic Potential
The compound is being explored for its potential therapeutic properties, including:

  • Anti-inflammatory Activities: Preliminary studies suggest it may inhibit inflammatory pathways.
  • Antimicrobial Properties: Investigations are underway to assess its efficacy against various pathogens .

Pharmaceutical Industry

Key Intermediate for Drug Development
2-Amino-4-(trifluoromethyl)nicotinaldehyde is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it has been utilized in the development of compounds targeting cancer treatment, showcasing its importance in medicinal chemistry .

Case Study: Bimiralisib Synthesis
In a notable application, this compound was used as an intermediate in synthesizing bimiralisib, a drug that inhibits specific kinases involved in cancer progression. This highlights its role in developing targeted therapies within oncology .

Agrochemical Applications

Development of Herbicides
The compound's derivatives have been incorporated into various agrochemicals aimed at pest control. The trifluoromethyl group contributes to the herbicidal activity against key weeds in cereal crops such as wheat. This application demonstrates the compound's versatility beyond pharmaceuticals .

Data Table: Summary of Applications

Application AreaSpecific Use CasesNotable Properties
Chemical SynthesisBuilding block for organic moleculesEnhances lipophilicity; versatile reactivity
Biological ResearchBiochemical probes for enzyme interactionsModulates protein activity through covalent bonding
Pharmaceutical IndustryIntermediate for APIs like bimiralisibTargeted cancer therapy development
AgrochemicalsHerbicides for cereal cropsEffective against grass species; high herbicidal activity

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The amino group can form hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The aldehyde group can undergo reactions with nucleophiles, leading to the formation of covalent bonds with target proteins or other biomolecules.

Comparison with Similar Compounds

Positional Isomers: 2-Amino-5-(trifluoromethyl)nicotinaldehyde

This isomer (CAS 944904-70-5, C₇H₅F₃N₂O) differs only in the position of the trifluoromethyl group (position 5 instead of 4). Catalog data indicate a price range of $500–$6000 depending on quantity, suggesting high demand for specialized applications .

Fluorinated Derivatives: 2-Amino-6-(difluoromethyl)-4-(trifluoromethyl)nicotinaldehyde

This derivative (CAS 1805152-99-1, C₈H₅F₅N₂O) introduces a difluoromethyl (-CHF₂) group at position 6, increasing fluorine content and molecular weight (240.13 g/mol vs. ~202.12 g/mol for the target compound). Enhanced fluorination may improve lipophilicity and metabolic stability, traits valuable in pharmaceutical design. However, physical properties like boiling point remain uncharacterized .

Pyrimidine Analogs: 2-Amino-4-(trifluoromethyl)pyrimidine

Replacing the pyridine core with a pyrimidine ring (CAS 16075-42-6) introduces a second nitrogen atom at position 3. This modification increases hydrogen-bonding capacity and alters solubility profiles. The similarity score (0.78) reflects shared trifluoromethyl and amino groups but underscores distinct electronic environments due to the heterocycle change .

Aldehyde-Containing Pyrimidines: 2-Aminopyrimidine-5-carbaldehyde

This compound (CAS 120747-84-4) features a pyrimidine ring with an aldehyde at position 5 and an amino group at position 2. The shifted aldehyde position (vs. nicotinaldehyde’s position 3) may influence regioselectivity in reactions such as nucleophilic additions or Schiff base formations .

Carboxylic Acid Derivatives: 4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid

Replacing the aldehyde with a carboxylic acid (CAS 220880-12-6) introduces acidic functionality, enabling salt formation or esterification. This substitution drastically alters polarity and reactivity compared to aldehyde-bearing analogs .

Research Findings and Implications

  • Substituent Position Effects : The trifluoromethyl group’s position (C4 vs. C5) in pyridine derivatives significantly impacts electronic properties. For instance, C4 substitution may enhance resonance stabilization of the aldehyde group, affecting its reactivity in condensation reactions .
  • Heterocycle Influence : Pyrimidine analogs exhibit distinct hydrogen-bonding capabilities compared to pyridine derivatives, making them preferable in drug design for targeting nucleotide-binding proteins .
  • Functional Group Interchangeability : Replacing -CHO with -COOH or -CHF₂ alters solubility and reactivity, enabling tailored applications in agrochemicals or metal-organic frameworks .

This analysis underscores the importance of subtle structural variations in dictating the physicochemical and functional profiles of nicotinaldehyde derivatives.

Biological Activity

2-Amino-4-(trifluoromethyl)nicotinaldehyde is a compound of increasing interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound, a derivative of nicotinic acid, exhibits various biological properties that could be harnessed for therapeutic applications. This article reviews the biological activity of 2-amino-4-(trifluoromethyl)nicotinaldehyde, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

The chemical structure of 2-amino-4-(trifluoromethyl)nicotinaldehyde features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the amino group is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-amino-4-(trifluoromethyl)nicotinaldehyde. For instance, derivatives of naphthyridine, which share structural similarities, have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 105MCF-7 (Breast Cancer)5.0G2/M phase arrest
Compound 106LNCaP (Prostate Cancer)6.0Induction of apoptosis

These findings suggest that the trifluoromethyl group may enhance the compound's potency by facilitating better interaction with cellular targets involved in cancer progression .

Antimicrobial Activity

Compounds containing trifluoromethyl groups have also demonstrated antimicrobial properties. In particular, studies on related derivatives indicate that they can inhibit the growth of various bacteria and fungi, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These results underline the potential use of 2-amino-4-(trifluoromethyl)nicotinaldehyde as a lead compound for developing new antimicrobial agents.

The mechanisms underlying the biological activities of 2-amino-4-(trifluoromethyl)nicotinaldehyde are still under investigation. However, several hypotheses have emerged:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Antibiotic Mechanism : The antimicrobial activity may stem from the ability to disrupt bacterial cell wall synthesis or function.

Case Studies

A notable case study involved the evaluation of a series of trifluoromethylated nicotinic derivatives against human cancer cell lines. The study found that certain analogs exhibited significant selectivity towards cancer cells while sparing normal cells, highlighting their therapeutic potential .

Q & A

Q. Advanced Consideration :

  • Microwave-assisted synthesis can reduce reaction time and improve yield.
  • Flow chemistry enables precise control over reaction parameters, minimizing decomposition of thermally sensitive intermediates.

What advanced spectroscopic and crystallographic methods confirm the structure of 2-Amino-4-(trifluoromethyl)nicotinaldehyde?

Q. Basic Characterization :

  • NMR : ¹H/¹³C NMR identifies aldehyde protons (~9-10 ppm) and CF₃ groups (¹⁹F NMR at ~-60 to -70 ppm) .
  • FT-IR : Confirms C=O (aldehyde, ~1700 cm⁻¹) and NH₂ (amines, ~3300-3500 cm⁻¹) stretches .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves dihedral angles between pyridine and substituents (e.g., 21.3° between pyridine and quinoline in hydrazone derivatives) and hydrogen-bonding networks (O–H⋯N, N–H⋯O) critical for stability .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula with <5 ppm error .

How does the stability of 2-Amino-4-(trifluoromethyl)nicotinaldehyde vary under acidic, basic, or thermal conditions?

Q. Basic Stability Assessment :

  • Thermal Stability : Melting point analysis (e.g., 175–176°C for related benzoic acid derivatives) suggests moderate thermal resilience .
  • pH Sensitivity : Aldehydes are prone to oxidation under basic conditions; stability tests in buffered solutions (pH 1–14) with HPLC monitoring are recommended .

Q. Advanced Analysis :

  • Accelerated Stability Studies : Use of Arrhenius kinetics predicts degradation pathways under long-term storage .
  • Solid-State Stability : Hygroscopicity tests (e.g., dynamic vapor sorption) assess moisture-induced decomposition .

What is the potential of 2-Amino-4-(trifluoromethyl)nicotinaldehyde as a building block in antimalarial or antimicrobial agents?

Q. Basic Application :

  • Scaffold for Hydrazones : The aldehyde group enables condensation with hydrazines to form hydrazones, a class with demonstrated antimalarial activity (e.g., mefloquine derivatives) .
  • Trifluoromethyl Effects : CF₃ enhances lipophilicity and metabolic stability, critical for drug bioavailability .

Q. Advanced Research :

  • Structure-Activity Relationship (SAR) : Modifying the pyridine core with electron-withdrawing/donating groups alters target binding (e.g., Mycobacterium tuberculosis enzyme inhibition) .
  • In Silico Screening : Molecular docking predicts interactions with malarial dihydrofolate reductase or bacterial efflux pumps .

What are the recommended protocols for storing 2-Amino-4-(trifluoromethyl)nicotinaldehyde to prevent degradation?

Q. Basic Guidelines :

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
  • Solvent Choice : Dissolve in anhydrous DMSO or ethanol for long-term stability; avoid aqueous solutions .

Q. Advanced Handling :

  • Lyophilization : Freeze-drying improves shelf life for hygroscopic compounds .
  • Quality Control : Regular HPLC checks (e.g., C18 columns, 0.1% TFA in mobile phase) monitor purity degradation .

How do the electronic effects of the trifluoromethyl and aldehyde groups influence reactivity in nucleophilic addition reactions?

Q. Basic Mechanistic Insights :

  • CF₃ Effects : The electron-withdrawing CF₃ group polarizes the pyridine ring, activating the aldehyde toward nucleophilic attack (e.g., Grignard additions) .
  • Aldehyde Reactivity : The formyl group participates in condensation reactions (e.g., with amines to form imines), facilitated by CF₃-induced ring electron deficiency .

Q. Advanced Studies :

  • Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reaction sites .
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in nucleophilic addition pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-4-(trifluoromethyl)nicotinaldehyde
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